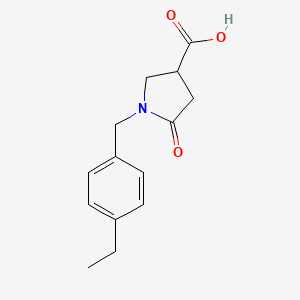

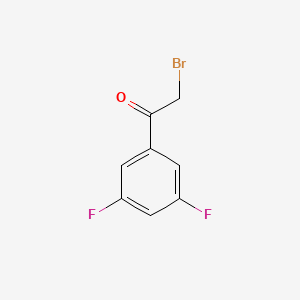

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

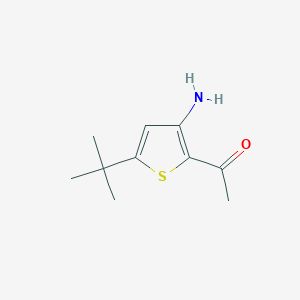

The compound "1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure (a cyclic amide). Such compounds are often of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry. The presence of the carboxylic acid group suggests that it could be involved in the formation of various salts and esters, which can modify its physical and chemical properties and potentially enhance its biological activity.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various starting materials and reagents. For instance, the synthesis of related compounds has been reported using 1-substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters with cyclic amines such as 3-aminopyrrolidine . The N-1 substituent in these syntheses includes ethyl groups, which is relevant to the ethyl group in the compound of interest. The synthesis conditions and the choice of substituents can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal and molecular structures of similar cognition activators have been determined, revealing that the five-membered ring adopts an envelope conformation . Such studies are crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions, including functionalization and the formation of cocrystals with other compounds. For example, the functionalization reactions of pyrazole carboxylic acid derivatives have been explored, leading to the formation of various products depending on the reaction conditions . Additionally, the formation of cocrystals with other compounds, such as bipyridine homologues, can result in complexes with interesting hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the derivatization of carboxylic acids has been reported to facilitate their analysis by GC–MS, indicating that the introduction of certain substituents can enhance the compound's volatility and detectability . Moreover, the crystal structure analysis of solvated pyrrolidine derivatives can provide insights into their solid-state properties, such as hydrogen bonding and molecular packing .

Applications De Recherche Scientifique

The synthesis of these compounds has been a widespread practice, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pyrrolizidine alkaloids, on the other hand, have been the subject of research concerning their chemical, biological, and environmental aspects . They are natural products and their close structural analogues that contain the pyrrolizidine motif .

Propriétés

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWWPOJSSBGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388003 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

824981-40-0 |

Source

|

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)